4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is significant in various fields of research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in aqueous or organic solvents like acetonitrile, and the Boc group can be removed using strong acids like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often involve the use of flow microreactor systems, which allow for the efficient and scalable introduction of the Boc group into various organic compounds . These methods are advantageous due to their ability to control reaction conditions precisely and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)phenylboronic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which combines a Boc-protected amino group with a cyclohexane ring. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
XLFIBOLBJDNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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